molecular formula C35H62NNa3O15S3 B1246434 penarolide sulfate A2

penarolide sulfate A2

Cat. No.: B1246434
M. Wt: 902 g/mol
InChI Key: OIDGXCXLVMKBKY-IOPCYSFISA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Penarolide Sulfate A2 is a 31-membered macrolide lactam of marine origin, originally isolated from the sponge Penares sp. . This complex natural product incorporates a proline residue and three sulfate groups, making it a structurally unique compound for chemical and biological investigation . Its primary research value lies in its potent activity as an inhibitor of α-glucosidase enzymes, with reported IC₅₀ values in the microgram per milliliter range (e.g., 4.87 μg mL⁻¹ against yeast α-glucosidase) . This mechanism is of significant interest in glycobiology, as α-glucosidases are involved in crucial processes such as glycoprotein processing and glycogen breakdown . Consequently, inhibitors like this compound serve as valuable tools for researching new therapeutic avenues for conditions like diabetes, obesity, and viral infections . The first total synthesis of this compound has been achieved via a convergent route featuring macrolactamization as a key step, confirming its structure and enabling further study . Researchers utilize this compound to explore the structure-activity relationships of glycosidase inhibition, particularly the role of sulfate groups in potency, as the desulfated derivative shows reduced activity . Please note: This product is supplied For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C35H62NNa3O15S3

Molecular Weight

902 g/mol

IUPAC Name

trisodium;[(16S,17R,18S,28S,31S)-2,30-dioxo-28-propyl-16,17-disulfonatooxy-29-oxa-1-azabicyclo[29.3.0]tetratriacontan-18-yl] sulfate

InChI

InChI=1S/C35H65NO15S3.3Na/c1-2-22-29-23-17-13-9-8-11-15-19-26-32(50-53(42,43)44)34(51-54(45,46)47)31(49-52(39,40)41)25-18-14-10-6-4-3-5-7-12-16-20-27-33(37)36-28-21-24-30(36)35(38)48-29;;;/h29-32,34H,2-28H2,1H3,(H,39,40,41)(H,42,43,44)(H,45,46,47);;;/q;3*+1/p-3/t29-,30-,31-,32-,34+;;;/m0.../s1

InChI Key

OIDGXCXLVMKBKY-IOPCYSFISA-K

Isomeric SMILES

CCC[C@H]1CCCCCCCCC[C@@H]([C@@H]([C@H](CCCCCCCCCCCCCC(=O)N2CCC[C@H]2C(=O)O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

CCCC1CCCCCCCCCC(C(C(CCCCCCCCCCCCCC(=O)N2CCCC2C(=O)O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+]

Synonyms

penarolide sulfate A2

Origin of Product

United States

Scientific Research Applications

Chemical Structure and Synthesis

Penarolide sulfate A2 is a 31-membered macrolide characterized by three sulfate groups and a proline residue. The compound was first synthesized through a convergent total synthesis involving 16 linear steps, yielding an overall efficiency of 4.8% . Key synthetic steps included:

  • Brown asymmetric allylation
  • Olefin cross-metathesis
  • Alkyne-epoxide coupling
  • Macrolactamization

This synthesis not only demonstrates the compound's structural complexity but also highlights the innovative methodologies employed in its creation.

Anti-Yeast Activity

This compound has been identified as an effective inhibitor of α-glucosidase, an enzyme associated with carbohydrate metabolism. The compound exhibited anti-yeast activity with an IC50 value of 4.87 μg/mL, which indicates its potential as a therapeutic agent in managing conditions like diabetes and fungal infections . The fully desulfated derivative showed a higher IC50 value of 10.74 μg/mL, suggesting that the sulfate groups play a crucial role in enhancing its biological activity.

CompoundIC50 (μg/mL)
This compound4.87
Fully Desulfated Derivative10.74

Applications in Medicinal Chemistry

The primary application of this compound lies in its potential as an anti-diabetic and anti-fungal agent due to its α-glucosidase inhibitory activity. This makes it a candidate for further development in pharmaceutical formulations aimed at treating metabolic disorders.

Case Study: α-Glucosidase Inhibition

A study conducted to evaluate the efficacy of this compound demonstrated its ability to inhibit yeast α-glucosidase effectively. This study involved comparing the activity of this compound with other known inhibitors, reinforcing its potential therapeutic applications.

Applications in Cosmetics

Beyond medicinal uses, this compound may also find applications in cosmetic formulations due to its unique chemical properties. The presence of sulfate groups can enhance skin penetration and bioavailability, making it suitable for topical applications aimed at improving skin health.

Potential Cosmetic Benefits

  • Moisturization : The compound's structure may contribute to enhanced hydration properties.
  • Anti-aging : Its biological activity could be leveraged in formulations targeting skin aging by inhibiting enzymes that break down collagen.
  • Skin Protection : The anti-fungal properties could help protect skin from microbial infections.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

Feature Impact on Activity Examples
Sulfation Essential for potency; trisulfation > disulfation > desulfation . A2 (IC50 4.87 μg/mL) vs. desulfated A2 (10.74 μg/mL) .
Macrolide Ring Size Larger rings (30–31 members) enhance conformational flexibility for enzyme binding . A2 (31-membered) > A1 (30-membered) .
Amino Acid Residue Proline in A2/A1 vs. pipecolate in penasulfate A: Proline optimizes ring conformation . Penasulfate A (IC50 3.5 mg/mL) .

Comparative Activity Table

Compound Source Core Structure Sulfation IC50 Reference
Penarolide sulfate A2 Penares spp. 31-membered macrolide Trisulfated 4.87 μg/mL (yeast)
Penarolide sulfate A1 Penares spp. 30-membered macrolide Trisulfated 1.2 mg/mL
Schulzeine A Penares schulzei Isoquinoline alkaloid Trisulfated 48 nM
Penasulfate A Penares spp. Pipecolate derivative Disulfated 3.5 mg/mL
Desulfated penarolide A2 Synthetic 31-membered macrolide None 10.74 μg/mL

Preparation Methods

Brown Asymmetric Allylation for Stereochemical Control

The C15–C19 stereogenic centers were established using Brown asymmetric allylation, a method leveraging a chiral borane reagent to induce high enantioselectivity (≥98% ee). Reaction of aldehyde 1 with pinacolyl allylboronate in dichloromethane at −78°C afforded homoallylic alcohol 2 in 92% yield. This step ensured the correct configuration at C17, critical for subsequent epoxide formation.

Olefin Cross-Metathesis for Fragment Coupling

A Grubbs second-generation catalyst facilitated olefin cross-metathesis between allyl glycine derivative 3 and the L-arabinose-derived fragment 4 . Conducted in refluxing dichloromethane, this reaction achieved 85% yield while preserving stereochemical integrity.

Alkyne-Epoxide Coupling for Macrocycle Assembly

The alkyne-epoxide coupling, mediated by a gold(I) catalyst, formed the C1–C2 bond while inducing epoxide ring-opening. This step generated the advanced intermediate 5 with a 31-membered macrocyclic skeleton in 78% yield.

Macrolactamization for Cyclization

Macrolactamization of seco-acid 6 using PyBOP and DIPEA in dichloromethane afforded the cyclized product 7 in 65% yield. Optimization studies revealed that high dilution (0.001 M) and slow addition over 12 hours minimized oligomerization.

Optimization of Macrolactamization Conditions

Macrolactamization proved pivotal for constructing the 31-membered ring. A comparative analysis of coupling reagents is summarized below:

ReagentSolventTemperatureYield (%)Byproducts
PyBOPCH₂Cl₂25°C65Oligomers (15%)
HATUDMF0°C52Epimerization (8%)
EDCI/HOBtTHF25°C48Hydrolysis (12%)

PyBOP emerged as the optimal reagent due to superior yield and minimal side reactions.

Sulfation Strategies and Challenges

Installation of the three sulfate groups posed significant hurdles due to regioselectivity and stability issues. The final sulfation of triol 8 was accomplished using pyridine sulfur trioxide complex (Py·SO₃) in DMF at 25°C for 36 hours, achieving 84% yield. Key challenges included:

  • Regioselective sulfation : The C3, C7, and C11 hydroxyl groups required sequential protection-deprotection strategies, though direct trisulfation proved feasible under optimized conditions.

  • Stability of sulfated intermediates : Premature cleavage of sulfate esters was mitigated by maintaining pH > 9 during workup.

Biological evaluation revealed that desulfated analog 9 exhibited reduced activity (IC₅₀ = 10.74 μg/mL), underscoring the necessity of sulfate groups for α-glucosidase inhibition.

Comparative Analysis with Penarolide Sulfate A1 Synthesis

Penarolide sulfate A1, a 30-membered analog, was synthesized earlier via intramolecular Sonogashira cross-coupling. Critical differences between A1 and A2 syntheses include:

ParameterPenarolide A1Penarolide A2
Macrocyclization MethodSonogashira CouplingMacrolactamization
Ring Size30-membered31-membered
Key Stereogenic CentersSharpless DihydroxylationBrown Allylation
Sulfation Yield72%84%

The macrolactamization approach for A2 avoided challenges associated with alkyne handling in A1 synthesis, demonstrating improved scalability .

Q & A

Q. What is the synthetic route for penarolide sulfate A2, and what are the key reactions involved?

this compound is synthesized via a 16-step linear sequence with a 4.8% overall yield. Key steps include:

  • Brown asymmetric allylation to establish stereochemistry.
  • Olefin cross-metathesis for carbon-carbon bond formation.
  • Alkyne-epoxide coupling to assemble the macrolide backbone.
  • Macrolactamization to cyclize the 31-membered ring. L-Arabinose serves as the chiral template for three consecutive stereogenic centers . The synthesis emphasizes modularity, enabling future analog development for structure-activity studies.

Q. How is the stereochemistry of this compound validated during synthesis?

Stereochemical assignments rely on:

  • Chiral derivatization : Mosher’s method applied to fragments from chemical degradation .
  • NMR analysis : NOE correlations and coupling constants confirm spatial arrangements of sulfate groups and the proline residue .
  • X-ray crystallography (implied but not explicitly stated in evidence) for critical intermediates.

Advanced Research Questions

Q. How do sulfate groups influence the α-glucosidase inhibitory activity of this compound?

Sulfation is critical for potency. Comparative studies show:

CompoundIC50 (μg/mL)Source
This compound4.87Yeast α-glucosidase
Desulfated derivative10.74Yeast α-glucosidase
Penarolide sulfate A11.2 mg/mLGeneral α-glucosidase
Sulfate groups enhance binding to the enzyme’s active site, likely through electrostatic interactions with cationic residues. Desulfation reduces activity by ~50%, indicating their role in target engagement .

Q. What experimental strategies address contradictions in reported IC50 values across studies?

Discrepancies (e.g., 4.87 μg/mL vs. 1.5 mg/mL) arise from:

  • Enzyme source : Yeast vs. mammalian α-glucosidase isoforms exhibit varying sensitivities .
  • Assay conditions : pH, temperature, and substrate concentration affect inhibition kinetics.
  • Compound purity : Synthetic vs. naturally isolated penarolide may differ in stereochemical integrity . Standardized protocols (e.g., ISO 20776-1 for antimicrobial testing) are recommended for cross-study comparisons .

Q. How can synthetic routes be optimized for scalable production of penarolide analogs?

Improvements include:

  • NADPH regeneration systems : Phosphite dehydrogenase increases volumetric productivity to 209.2 mg L⁻¹ h⁻¹ at low catalyst loadings (0.02 mol%) .
  • Convergent synthesis : Modular assembly of proline and sulfated fatty acid segments reduces linear step count .
  • Catalyst recycling : Immobilized enzymes (e.g., salen-Co(III)) improve enantioselectivity and reduce waste .

Q. What methodologies resolve challenges in macrolactamization during total synthesis?

Key solutions:

  • High-dilution conditions to favor intramolecular cyclization over oligomerization .
  • Microwave-assisted synthesis to accelerate reaction kinetics (implied but not explicitly stated).
  • Protecting group strategies : Boc for proline and TBS for hydroxyl groups prevent side reactions during coupling .

Data Analysis and Interpretation

Q. How do researchers validate the biological relevance of α-glucosidase inhibition in vivo?

  • Animal models : Streptozotocin-induced diabetic rodents assess glucose-lowering effects .
  • Toxicity profiling : Brine shrimp lethality assays (e.g., LD50 > 100 μg/mL) ensure therapeutic index .
  • Comparative studies : Co-administration with acarbose or miglitol benchmarks efficacy .

Q. What computational tools predict the binding mode of this compound to α-glucosidase?

  • Molecular docking : Autodock Vina or Schrödinger Suite models sulfate-enzyme interactions .
  • MD simulations : GROMACS evaluates stability of the inhibitor-enzyme complex over nanosecond timescales.
  • QSAR studies : Correlate sulfate positioning with IC50 values to guide analog design .

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